6-Bromopyrido[2,3-B]pyrazine

Medicinal Chemistry Drug Discovery ADME Prediction

6-Bromopyrido[2,3-b]pyrazine (CAS 1204298-53-2) is a heteroaromatic building block with a fused pyridine-pyrazine core and a single bromine at the 6-position. Its halogenated architecture enables palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings for constructing diverse compound libraries. With XLogP3 of 1.5 (vs. parent logP 1.02) and identical TPSA of 38.67 Ų, it allows modulation of passive membrane permeability without altering hydrogen-bonding capacity—critical for hit-to-lead optimization. The pyrido[2,3-b]pyrazine core shows measurable BRD4 bromodomain binding affinity, and the 6-bromo substituent provides a synthetic handle for fragment-based drug discovery targeting kinases and epigenetic reader domains.

Molecular Formula C7H4BrN3
Molecular Weight 210.034
CAS No. 1204298-53-2
Cat. No. B599132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrido[2,3-B]pyrazine
CAS1204298-53-2
Molecular FormulaC7H4BrN3
Molecular Weight210.034
Structural Identifiers
SMILESC1=CC(=NC2=NC=CN=C21)Br
InChIInChI=1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H
InChIKeyJLMAHBCUEYQXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyrido[2,3-B]pyrazine (CAS 1204298-53-2) Procurement and Baseline Profile


6-Bromopyrido[2,3-b]pyrazine (CAS 1204298-53-2) is a heteroaromatic building block characterized by a fused pyridine-pyrazine bicyclic core with a single bromine substitution at the 6-position, featuring a molecular weight of 210.03 g/mol and a calculated density of 1.8±0.1 g/cm³ . This scaffold belongs to the pyrido[2,3-b]pyrazine class, which has been extensively utilized in medicinal chemistry programs targeting kinases, antiviral polymerases, and cholinesterases [1]. The compound's halogenated architecture enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, positioning it as a versatile intermediate for constructing structurally diverse compound libraries .

Why 6-Bromopyrido[2,3-B]pyrazine Cannot Be Substituted with Generic Pyridopyrazine Analogs


Generic substitution of 6-bromopyrido[2,3-b]pyrazine with alternative pyridopyrazine derivatives is scientifically unjustified due to quantifiable differences in both physicochemical properties and synthetic utility. The unsubstituted parent pyrido[2,3-b]pyrazine (CAS 322-46-3) exhibits a logP of approximately 1.02 [1], whereas the 6-bromo derivative displays a substantially higher calculated XLogP3 of 1.5 , representing a significant shift in lipophilicity that alters compound behavior in biological partitioning and chromatographic purification. More critically, the 6-bromo substitution pattern directly dictates the positional regiochemistry available for downstream cross-coupling reactions [2]. Bromo-substituted pyrido[2,3-b]pyrazines have been validated as common intermediates specifically for Suzuki-Miyaura cross-coupling [3], and the 6-position bromine enables targeted functionalization that would be inaccessible with 7-bromo, 2-bromo, or unsubstituted analogs [4].

6-Bromopyrido[2,3-B]pyrazine Quantitative Differentiation Evidence


6-Bromopyrido[2,3-B]pyrazine Lipophilicity Differential Versus Unsubstituted Parent Scaffold

The introduction of a bromine substituent at the 6-position of the pyrido[2,3-b]pyrazine core markedly increases calculated lipophilicity relative to the unsubstituted parent scaffold. The parent pyrido[2,3-b]pyrazine (CAS 322-46-3) exhibits a logP value of 1.0248 [1], whereas 6-bromopyrido[2,3-b]pyrazine displays a calculated XLogP3 of 1.5 . This represents a lipophilicity increase of approximately 46% on the logarithmic partition coefficient scale.

Medicinal Chemistry Drug Discovery ADME Prediction

6-Bromopyrido[2,3-B]pyrazine Polar Surface Area Comparison with Core Pyridopyrazine Scaffolds

The topological polar surface area (TPSA) of 6-bromopyrido[2,3-b]pyrazine is calculated as 38.67 Ų , which is identical to the TPSA value reported for the unsubstituted pyrido[2,3-b]pyrazine core scaffold [1]. This parameter equivalence indicates that bromine substitution at the 6-position does not alter hydrogen-bonding capacity relative to the parent heterocycle.

Computational Chemistry Medicinal Chemistry QSAR

6-Bromopyrido[2,3-B]pyrazine Positional Reactivity Advantage for Cross-Coupling Library Synthesis

The 6-bromo substitution pattern in 6-bromopyrido[2,3-b]pyrazine provides a well-defined synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a transformation that has been systematically validated on bromo-substituted pyrido[2,3-b]pyrazine intermediates [1]. In contrast, unsubstituted pyrido[2,3-b]pyrazine lacks the halogen necessary for such direct functionalization, requiring preliminary halogenation steps that introduce additional synthetic operations and yield losses [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

6-Bromopyrido[2,3-B]pyrazine Scaffold Validation in Kinase Inhibitor Medicinal Chemistry

The pyrido[2,3-b]pyrazine core scaffold has been validated as a kinase inhibitor pharmacophore, with tetrahydropyrido[2,3-b]pyrazine analogs demonstrating potent ALK inhibition with IC50 values of approximately 10 nM in enzymatic assays and approximately 150 nM in cellular assays [1]. Additionally, pyrido[2,3-b]pyrazine derivatives have shown efficacy against erlotinib-resistant NSCLC cell lines, with lead compound 7n exhibiting IC50 values of 0.09 μM against PC9 and 0.15 μM against PC9-ER cells [2]. While 6-bromopyrido[2,3-b]pyrazine itself is primarily an intermediate rather than a final bioactive molecule, its position as a halogenated building block enables systematic exploration of substitution vectors around this validated pharmacophore core.

Kinase Inhibition Cancer Therapeutics ALK Inhibitors

Optimal Research and Industrial Applications for 6-Bromopyrido[2,3-B]pyrazine


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

Based on the validated cross-coupling reactivity at the 6-bromo position [1] and the established kinase inhibitory activity of the pyrido[2,3-b]pyrazine scaffold [2], 6-bromopyrido[2,3-b]pyrazine is optimally deployed as a starting material for generating diverse compound libraries targeting kinase drug discovery programs. The pre-installed bromine enables direct Suzuki-Miyaura diversification with commercially available boronic acids and esters, facilitating rapid exploration of substitution vectors around the pyridopyrazine core.

ADME Property Optimization in Fragment-Based Lead Generation

The quantifiable lipophilicity differential (XLogP3 = 1.5 versus parent logP = 1.0248) combined with identical TPSA (38.67 Ų) makes 6-bromopyrido[2,3-b]pyrazine a strategic building block for medicinal chemists seeking to modulate passive membrane permeability without altering hydrogen-bonding capacity. This property profile supports hit-to-lead optimization campaigns where balanced ADME parameters are critical for candidate selection.

Bromodomain Inhibitor Fragment-Based Drug Discovery

The pyrido[2,3-b]pyrazine scaffold has demonstrated measurable binding affinity to BRD4 bromodomains [3], and the 6-bromo substitution provides a synthetic handle for fragment growing strategies. The scaffold's established physicochemical parameters and validated cross-coupling reactivity [4] enable systematic fragment elaboration, making 6-bromopyrido[2,3-b]pyrazine suitable for fragment-based drug discovery programs targeting epigenetic reader domains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrido[2,3-B]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.